4-(2-Methoxyethoxy)-2-methylbenzonitrile

Description

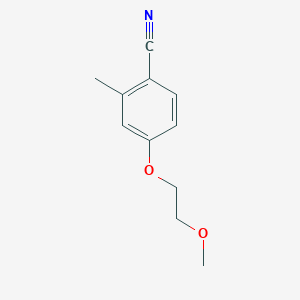

4-(2-Methoxyethoxy)-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a methyl group at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C4). The 2-methoxyethoxy group enhances hydrophilicity compared to simple methoxy substituents, while the nitrile group provides reactivity for further chemical modifications, such as nucleophilic additions or reductions .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-2-methylbenzonitrile |

InChI |

InChI=1S/C11H13NO2/c1-9-7-11(14-6-5-13-2)4-3-10(9)8-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

QEPRETJRCLDHST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCOC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the purity and efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-methylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives may be explored for their biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: Alkoxy Chain Length: The 2-methoxyethoxy group in the target compound increases hydrophilicity compared to methoxy (as in 4-methoxy-2-methylbenzonitrile) but reduces it compared to aminooxy or dimethylaminoethoxy groups . Electron-Withdrawing Groups: Bromine in 4-bromo-2-(2-methoxyethoxy)benzonitrile lowers electron density at the aromatic ring, affecting reactivity in electrophilic substitutions .

- Molecular Weight : Bulkier substituents (e.g., aldehyde-containing groups in ) significantly increase molecular weight, impacting solubility and diffusion rates.

Biological Activity

4-(2-Methoxyethoxy)-2-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzonitrile moiety, which is known for its applications in pharmaceuticals. The presence of methoxy and methoxyethoxy groups enhances its reactivity and potential interactions with biological targets. These functional groups can influence the compound's solubility, stability, and overall biological activity.

The biological activity of this compound may involve interaction with various biomolecules, including enzymes and receptors. The exact mechanism can vary based on the specific biological context. For instance, it may modulate enzyme activities or influence cellular signaling pathways, contributing to its pharmacological effects.

Antifungal Properties

Preliminary studies suggest that this compound exhibits significant antifungal activity. It is hypothesized that the compound interacts with targets involved in nucleic acid synthesis or cellular signaling pathways in fungi, although specific mechanisms require further investigation.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound demonstrate varying degrees of cytotoxicity across different cancer cell lines. For example, structural analogs have shown IC50 values in the micromolar range against human breast adenocarcinoma and melanoma cell lines, suggesting that modifications to the chemical structure can enhance or diminish biological potency .

Case Studies and Research Findings

- Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzonitrile derivatives against human cancer cell lines. It was found that certain derivatives exhibited IC50 values comparable to or lower than established chemotherapeutics like doxorubicin, indicating a promising therapeutic potential for this compound .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of electron-donating groups (EDGs) significantly improved biological activity. Conversely, electron-withdrawing groups (EWGs) were associated with decreased potency .

- Inhibition Studies : Further exploration into the inhibition of specific enzymes revealed that some derivatives could selectively inhibit carbonic anhydrases at nanomolar concentrations. This suggests potential applications in targeting metabolic pathways in cancer cells .

Comparative Analysis Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and methoxyethoxy side chains | Antifungal potential; cytotoxicity against cancer cell lines |

| 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile | Fluorinated structure | Notable antifungal properties; interaction with nucleic acid synthesis |

| 4-Chloro-3-[(2-methoxyethoxy)methyl]benzonitrile | Chlorinated variant | Varies based on substitution; potential for similar applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.